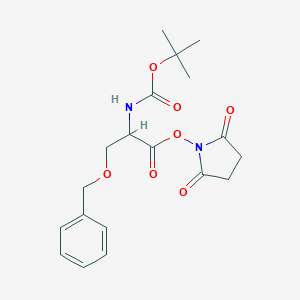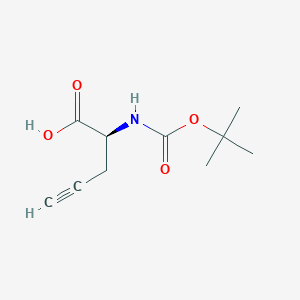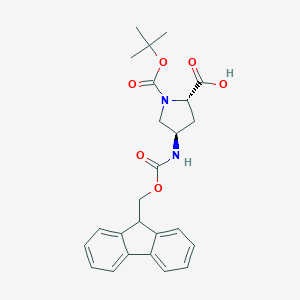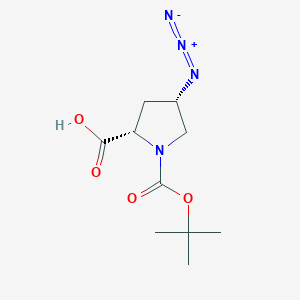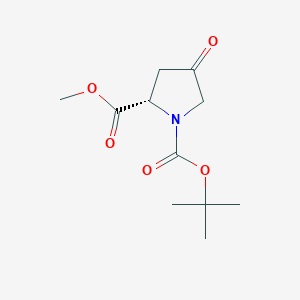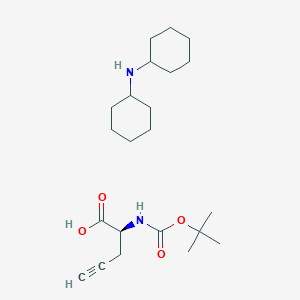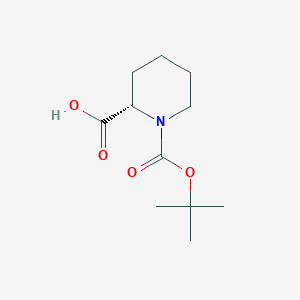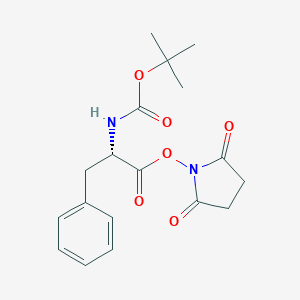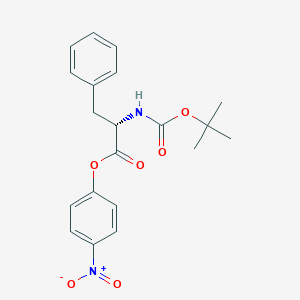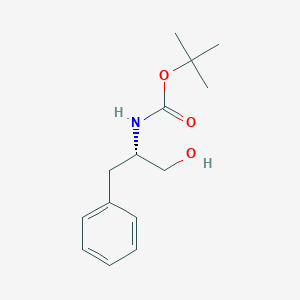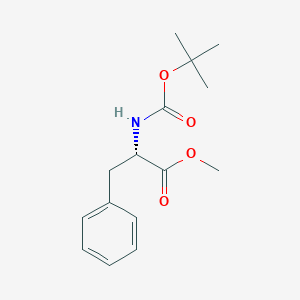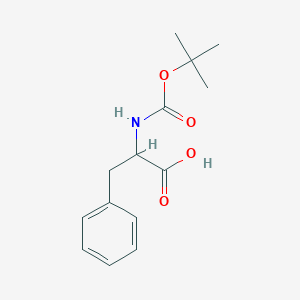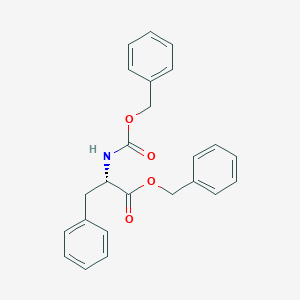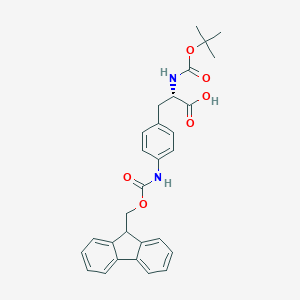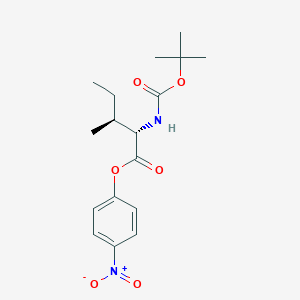
(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate” is a chemical compound with the CAS number 16948-38-2 . It is offered by various suppliers such as Benchchem and Chemlyte Solutions .
Molecular Structure Analysis
The molecular formula of this compound is C17H24N2O6 . The IUPAC name is (4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The SMILES representation is CCC©C(C(=O)OC1=CC=C(C=C1)N+[O-])NC(=O)OC©©C .Scientific Research Applications
1. Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Application Summary: Tertiary butyl esters, such as the one you mentioned, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application: This process has been developed using flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes: The use of flow microreactor systems for the synthesis of tertiary butyl esters has been found to be more efficient and versatile, leading to a more sustainable process .
2. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Application Summary: An efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate has been reported . This compound is similar to the one you mentioned, and it’s synthesized by simple reduction and inversion methods .
- Methods of Application: The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
- Results or Outcomes: The method reported has been found to be cost-effective, yielding excellent results, and suitable for large-scale synthesis .
3. Synthesis of Hydroxyethyl Urea Peptidomimetics
- Application Summary: Compounds similar to “(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate” can be used as reactants to prepare hydroxyethyl urea peptidomimetics . These peptidomimetics are potent γ-secretase inhibitors .
- Results or Outcomes: The hydroxyethyl urea peptidomimetics synthesized using these reactants have been found to be potent γ-secretase inhibitors .
4. Synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid
- Application Summary: This compound, which is similar to the one you mentioned, is used in the synthesis of various organic compounds .
- Results or Outcomes: The synthesis of this compound provides a useful building block for the synthesis of a variety of other organic compounds .
5. Synthesis of Hydroxyethyl Urea Peptidomimetics
- Application Summary: Compounds similar to “(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate” can be used as reactants to prepare hydroxyethyl urea peptidomimetics . These peptidomimetics are potent γ-secretase inhibitors .
- Results or Outcomes: The hydroxyethyl urea peptidomimetics synthesized using these reactants have been found to be potent γ-secretase inhibitors .
6. Synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid
properties
IUPAC Name |
(4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)/t11-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSVHANJROIWPM-FZMZJTMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate | |
CAS RN |
16948-38-2 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

